molecular formula C5H2S3Se B429032 Selenopheno[3,4-d][1,3]dithiole-2-thione

Selenopheno[3,4-d][1,3]dithiole-2-thione

Cat. No.: B429032
M. Wt: 237.2g/mol
InChI Key: ICZQIGKBTOKEAL-UHFFFAOYSA-N
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Description

Selenopheno[3,4-d][1,3]dithiole-2-thione is a heterocyclic compound featuring a fused selenophene and 1,3-dithiole-2-thione framework. The substitution of sulfur with selenium in the core structure is expected to influence electronic properties, reactivity, and biological activity due to selenium’s larger atomic radius, higher polarizability, and distinct redox behavior .

Properties

IUPAC Name

selenopheno[3,4-d][1,3]dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2S3Se/c6-5-7-3-1-9-2-4(3)8-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQIGKBTOKEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C[Se]1)SC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2S3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285724
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88589-47-3
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88589-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Molecular Geometry and π-Conjugation
  • Thieno[3,4-d][1,3]dithiole-2-thione: Exhibits a planar C₂v-symmetric structure with delocalized π-electrons. Key bond lengths include C–S (1.635–1.744 Å) and a central C=C bond (1.430 Å), indicative of conjugation .

Table 1: Structural Parameters

Compound C–S/Se Bond Length (Å) Central C=C Bond (Å) Planarity Deviation (Å)
Thieno[3,4-d]dithiole-2-thione 1.635–1.744 1.430 0.117
Selenopheno analog (predicted) ~1.85–1.95 ~1.43–1.45 <0.15
Crystal Packing

Thieno[3,4-d]dithiole-2-thione forms columnar stacks along the a-axis with short S···S contacts (3.397–3.486 Å) . Selenium’s larger van der Waals radius in the selenopheno analog may increase interatomic distances, altering packing efficiency and charge transport properties.

Electronic and Optoelectronic Properties

Frontier Molecular Orbital (FMO) Energies
  • For example, compound 9d exhibits a lower energy gap (4.1 eV) compared to 8b (4.3 eV) and 10b (4.2 eV) .
  • Thieno[3,4-d]dithiole-2-thione: High π-conjugation suggests a narrow HOMO-LUMO gap (~3.5–4.0 eV estimated).
  • Selenopheno analog: Expected to have a reduced bandgap (0.2–0.5 eV lower than sulfur analogs) due to selenium’s enhanced electron delocalization, as observed in selenopheno[3,2-c]thiophene polymers (bandgap ~1.2 eV) .

Table 2: Electronic Properties

Compound HOMO-LUMO Gap (eV) Bandgap (eV) Application Relevance
Thieno[3,4-d]dithiole-2-thione ~3.8 N/A Organic semiconductors
Selenopheno[2,3-b]pyridine (9d) 4.1 N/A Antifungal agents
Selenopheno[3,2-c]thiophene N/A 1.2 Low-bandgap polymers
Selenopheno analog (predicted) ~3.3–3.5 ~1.0–1.3 Organic electronics, sensors
Antifungal Performance
  • Selenopheno[2,3-b]pyridines: Compounds 9b and 14f inhibit C. albicans by 77.1% and 78.6%, respectively, at 400 µM .
  • Thieno[3,4-d]dithiole-2-thione derivatives: Exhibit moderate antifungal activity (e.g., 60–70% inhibition against A. niger) but lack direct data in the evidence .
  • Selenopheno analog: Likely to surpass sulfur analogs in bioactivity due to selenium’s enhanced membrane permeability and redox-modulating effects.
H₂S Release Potential

Dithiole-2-thiones like ACS85 ([1,3]-dithiole-2-thione) release H₂S under physiological conditions, mitigating inflammation . Selenium’s higher electronegativity in the selenopheno analog may alter H₂S release kinetics or yield.

Q & A

Q. How can researchers link this compound’s properties to broader theories in heterocyclic chemistry?

  • Methodological Answer : Map its reactivity and electronic behavior to conceptual models such as aromaticity indices (NICS, HOMA) or Hammett σ constants. Use comparative studies with thiophene/selenophene analogs to test theoretical predictions (e.g., Huisgen cycloaddition rates) .

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